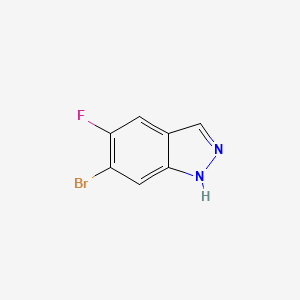

6-Bromo-5-fluoro-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

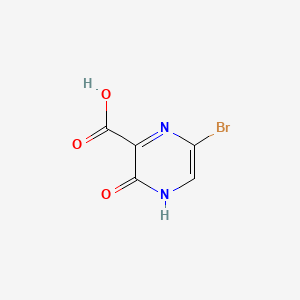

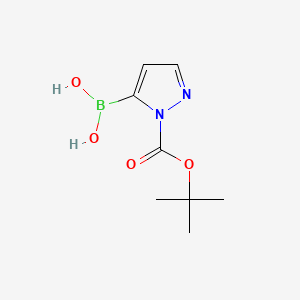

6-Bromo-5-fluoro-1H-indazole is a chemical compound with the molecular formula C7H4BrFN2 . It is a heterocyclic compound that contains a bicyclic ring structure made up of a pyrazole ring and a benzene ring .

Synthesis Analysis

Indazole derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .Molecular Structure Analysis

The molecular weight of 6-Bromo-5-fluoro-1H-indazole is 215.02 g/mol . The InChI code is 1S/C7H4BrFN2/c8-5-2-7-4 (1-6 (5)9)3-10-11-7/h1-3H, (H,10,11) and the InChI key is PLGKUXUUBPDMAA-UHFFFAOYSA-N .Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . The reactions in HCl (aq) correspond to 1a → 2a, 1b → 2b (95%) + 3b (5%), 1c → 2c, 1d → 2d, and 1e → 3e .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-5-fluoro-1H-indazole include a molecular weight of 215.02 g/mol, an XLogP3-AA of 2.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, a rotatable bond count of 0, an exact mass of 213.95419 g/mol, a monoisotopic mass of 213.95419 g/mol, a topological polar surface area of 28.7 Ų, a heavy atom count of 11, and a complexity of 155 .Applications De Recherche Scientifique

Antihypertensive Agents

Indazole derivatives have been used in the field of cardiovascular medicine as antihypertensive agents . They work by inhibiting certain enzymes and receptors in the body that regulate blood pressure . The specific methods of application and experimental procedures vary depending on the specific derivative and its intended use .

Anticancer Agents

In the field of oncology, indazole derivatives have shown potential as anticancer agents . They can inhibit the growth of cancer cells and induce apoptosis . The methods of application often involve administering the derivative to a patient in a controlled dosage, and the outcomes can include a reduction in tumor size or slowed tumor growth .

Antidepressant Agents

Indazole derivatives have also been used in the field of psychiatry as antidepressant agents . They work by affecting certain neurotransmitters in the brain that regulate mood . The methods of application often involve oral administration, and the outcomes can include improved mood and reduced symptoms of depression .

Anti-inflammatory Agents

In the field of immunology, indazole derivatives have been used as anti-inflammatory agents . They work by inhibiting certain enzymes and pathways in the body that cause inflammation . The methods of application often involve oral or topical administration, and the outcomes can include reduced inflammation and relief from symptoms .

Antimicrobial Agents

Indazole derivatives have shown potential as antimicrobial agents in the field of infectious disease . They can inhibit the growth of certain bacteria and other microorganisms . The methods of application often involve administering the derivative to a patient in a controlled dosage, and the outcomes can include a reduction in infection or slowed growth of the microorganism .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-bromo-5-fluoro-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGKUXUUBPDMAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694199 |

Source

|

| Record name | 6-Bromo-5-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-fluoro-1H-indazole | |

CAS RN |

1286734-85-7 |

Source

|

| Record name | 6-Bromo-5-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B572298.png)

![5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B572305.png)

![1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B572306.png)

![2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B572313.png)